2-Ethylacrolein

Overview

Description

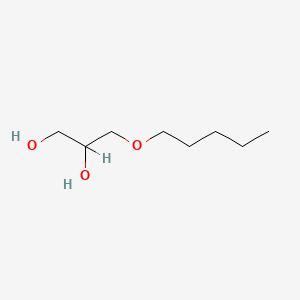

2-Ethylacrolein (2-EA) is an aliphatic aldehyde with a wide range of applications in scientific research, industry, and medicine. It is a colorless liquid with a pungent odor and is an important intermediate in the synthesis of other compounds. 2-EA is a volatile organic compound (VOC) and is a component of vehicle exhaust and cigarette smoke. It is also used as a food additive and flavoring agent.

Scientific Research Applications

Distillation Separation Process

- 2-Ethylacrolein's distillation separative process was studied using Aspen Plus software. A four-column distillation separation process was designed, achieving a this compound purity of 99%. This study is significant for guiding the design and analysis of distillation processes in industrial settings (Guo Wei-ping, 2010).

Mutagenicity Studies

- Research on this compound's mutagenicity in Salmonella typhimurium TA100 showed that it is a direct mutagen. The study explored the relationship between the size of the alkylating substituent in the C2 position and mutagenicity, contributing to understanding the mutagenic potential of alkylated acrolein derivatives (Neudecker et al., 1991).

Inhalation Toxicity in Rats

- A study on the inhalation toxicity of alpha-ethylacrolein in rats over 13 weeks at various concentrations revealed significant effects at higher concentrations, including growth retardation and histopathological changes. This research contributes to understanding the toxicological profile of alpha-ethylacrolein and its impact on mammalian health (Appelman et al., 1981).

Enantioselective Catalysis

- The Michael reaction of acrolein with ethyl 2-oxocyclohexanecarboxylate was catalyzed enantioselectively using optically active transition metal complexes. This study offers insights into the use of this compound in enantioselective catalysis, a crucial aspect in the synthesis of chiral compounds (Brunner & Krumey, 1999).

Biodegradability in Petrochemical Wastes

- Research on the biodegradability of this compound in petrochemical wastes using a methanogenic acetate enrichment culture revealed its inhibitory effect at low concentrations. This is crucial for assessing the treatability of acrolein in anaerobic conditions, especially in wastewater treatment contexts (Stewart et al., 1995).

Acrolein in Environmental Science

- A study on ambient acrolein concentrations in different regions of California identified significant variations between urban, coastal, and remote regions. This research is vital for understanding acrolein's environmental distribution and its implications for air quality and public health (Cahill, 2014).

Membrane Solubilization by Hydrophobic Polyelectrolyte

- The interaction of poly(2-ethylacrylic acid) with lipid membranes was explored, revealing insights into the pH-dependent solubilization of membranes. This research has implications for the development of lipid vesicles that release their contents in response to specific stimuli (Thomas et al., 1994).

Reactions with Biological Nucleophiles

- A comprehensive study on acrolein's metabolism and interactions relevant to human health and disease highlighted its reactivity with biological nucleophiles, leading to protein and DNA modification. This research is critical for understanding the biological impact of acrolein exposure (Stevens & Maier, 2008).

Joint Toxic Effects of Type-2 Alkene Electrophiles

- Investigating the joint toxic effects of type-2 alkene electrophiles, including this compound, this study provides insight into the additive and synergistic interactions of these chemicals, relevant for assessing environmental and occupational health risks (Zhang et al., 2016).

Pulmonary Effects in COPD

- A study on the effects of acrolein in pulmonary cells highlighted its relevance to chronic obstructive pulmonary disease (COPD). The research elucidates acrolein's role in oxidative stress, altered gene transcription, and airway damage, contributing to a deeper understanding of COPD pathogenesis (Moretto et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

2-methylidenebutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDCZYTIPCVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029205 | |

| Record name | 2-Methylenebutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Methylenebutanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

36.4 [mmHg] | |

| Record name | 2-Methylenebutanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-63-4 | |

| Record name | Ethylacrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenebutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)